4-Hydroxybenzyl Methanethiosulfonate

概要

説明

Synthesis Analysis

The synthesis of 4-Hydroxybenzyl Methanethiosulfonate involves complex chemical reactions. One method involves the synthesis of precursors such as p-aminobenzyl-tris(hydroxymethyl)methane through a multi-step process from diethylmalonate and p-nitrobenzyl bromide, indicating the intricate nature of synthesizing compounds related to 4-Hydroxybenzyl Methanethiosulfonate (Dulière & Marchand‐Brynaert, 2004).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule. For compounds similar to 4-Hydroxybenzyl Methanethiosulfonate, structural characterization can be achieved through various spectroscopic methods. The structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, for instance, was elucidated using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques, showcasing the detailed structural insights obtainable for such compounds (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Hydroxybenzyl Methanethiosulfonate are complex. Studies have shown the synthesis and reaction behavior of related compounds, such as the Brønsted acid-catalyzed stereoselective [4+3] cycloadditions of ortho-hydroxybenzyl alcohols, illustrating the reactivity of compounds within this chemical family (Mei et al., 2017).

Physical Properties Analysis

The physical properties of 4-Hydroxybenzyl Methanethiosulfonate, such as melting point, boiling point, and solubility, are key to understanding its behavior in various conditions. While specific data on 4-Hydroxybenzyl Methanethiosulfonate was not found, the study of similar compounds provides insights into the methodologies for analyzing these properties. For example, the synthesis and evaluation of Tris-hydroxymethyl-(2-hydroxybenzylidenamino)-methane as a corrosion inhibitor provides data on the physical properties relevant to its application (Qu et al., 2009).

Chemical Properties Analysis

Analyzing the chemical properties of 4-Hydroxybenzyl Methanethiosulfonate involves understanding its reactivity, stability, and interaction with other compounds. The gas-phase structure, rotational barrier, and vibrational properties of methyl methanethiosulfonate offer a glimpse into the detailed chemical properties analysis that can be conducted on sulfonate compounds (Tuttolomondo et al., 2007).

科学的研究の応用

Neuroprotective and Stroke Treatment : It has been found that 4-hydroxybenzyl alcohol (4-HBA), a related compound, reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion. This suggests its value in treating brain injury disorders (Descamps et al., 2009).

Construction of Heterocyclic Scaffolds : 4-Hydroxybenzyl Methanethiosulfonate is used in the synthesis of biologically important seven-membered heterocyclic scaffolds, showing good yields and excellent diastereoselectivities (Mei et al., 2017).

Anti-asthmatic Activity : 4-Hydroxy-3-methoxybenzyl alcohol, another similar compound, inhibits specific airway resistance in IgE-mediated asthma and ameliorates various symptoms in guinea pigs (Jang et al., 2010).

Pharmaceutical Ingredient : 4-hydroxybenzyl alcohol exhibits multiple pharmacological activities such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential ingredient in pharmaceuticals (Xu et al., 2022).

Cofactor for Plant Enzymes : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme, in vitro and in the oat coleoptile section test (Mumford et al., 1963).

Therapeutic Potential for Brain Diseases : 4-HBA has shown therapeutic potential for preventing and ameliorating various brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Luo et al., 2017).

Detection of Protein S-sulfhydration : S-4-bromobenzyl methanethiosulfonate (BBMTS), a related compound, is a novel reagent for detecting protein S-sulfhydration, which may help in future detection strategies (Pan & Carroll, 2013).

Safety And Hazards

The safety data sheet for 4-Hydroxybenzyl alcohol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area . Similar precautions should be taken when handling 4-Hydroxybenzyl Methanethiosulfonate.

将来の方向性

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could explore the potential of 4-Hydroxybenzyl Methanethiosulfonate in similar applications.

特性

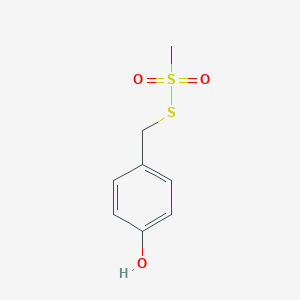

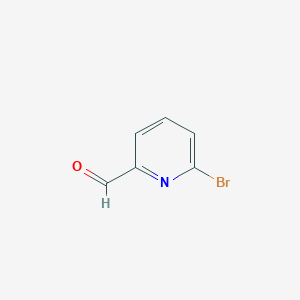

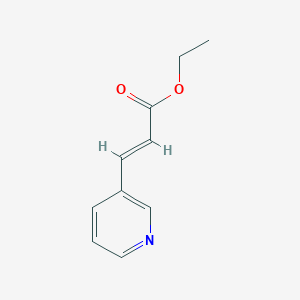

IUPAC Name |

4-(methylsulfonylsulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDQZFGAJAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391865 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzyl Methanethiosulfonate | |

CAS RN |

491868-12-3 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)